molecular formula C14H13BrO2 B6383354 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% CAS No. 1261925-39-6

3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%

Cat. No. B6383354
CAS RN: 1261925-39-6
M. Wt: 293.15 g/mol
InChI Key: CZKVXHGOSYBHAM-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-86°C and a boiling point of 250°C. Its chemical formula is C11H11BrO2 and it has a molecular weight of 253.12 g/mol. The compound has a strong odor and is slightly soluble in water. It is an important intermediate in the synthesis of a variety of compounds.

Mechanism of Action

3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% acts as a strong electron-withdrawing group in organic synthesis reactions. It is also used as a catalyst in the synthesis of polymers. In addition, it is used as a sensitizer in photochemical reactions.
Biochemical and Physiological Effects
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic if ingested and may cause skin irritation if it comes into contact with skin. It should be handled with care and only used in a laboratory setting.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its high purity. It is 95% pure and can be used as a starting material for the synthesis of a variety of compounds. It is also relatively easy to handle and can be stored at room temperature. However, it is a toxic substance and should be handled with care. In addition, it is not soluble in water, so it may be difficult to use in certain experiments.

Future Directions

The future directions for 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% include further research into its biochemical and physiological effects. It could also be used in the synthesis of more complex compounds, such as heterocyclic compounds and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of polymers and as a sensitizer in photochemical reactions. Finally, it could be further studied for its potential applications in the field of nanotechnology.

Synthesis Methods

3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is synthesized by the reaction of 2-methoxy-5-methylphenol with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and is complete in a few hours. The resulting product is a 95% pure compound.

Scientific Research Applications

3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and agricultural chemicals. It is also used as a reagent in organic synthesis reactions. In addition, it is used as a catalyst in the synthesis of polymers and as a sensitizer in photochemical reactions.

properties

IUPAC Name

3-bromo-5-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKVXHGOSYBHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686404
Record name 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-39-6
Record name 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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